Bacterioruberin
Description
Properties
CAS No. |
32719-43-0 |
|---|---|
Molecular Formula |
C50H76O4 |
Molecular Weight |
741.1 g/mol |
IUPAC Name |
(5S,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30E,32S)-5,32-bis(2-hydroxypropan-2-yl)-2,8,12,16,21,25,29,35-octamethylhexatriaconta-6,8,10,12,14,16,18,20,22,24,26,28,30-tridecaene-2,35-diol |
InChI |
InChI=1S/C50H76O4/c1-39(23-17-25-41(3)27-19-29-43(5)31-33-45(49(11,12)53)35-37-47(7,8)51)21-15-16-22-40(2)24-18-26-42(4)28-20-30-44(6)32-34-46(50(13,14)54)36-38-48(9,10)52/h15-34,45-46,51-54H,35-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,33-31+,34-32+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+/t45-,46-/m1/s1 |
InChI Key |
UVCQMCCIAHQDAF-RNTVPSGKSA-N |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\[C@@H](C(O)(C)C)CCC(O)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CCC(O)(C)C)\C)\C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O |
Synonyms |
bacterioruberin |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Properties
Bacterioruberin exhibits potent antioxidant activity, surpassing that of well-known carotenoids like β-carotene. This capacity is crucial for combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Research has demonstrated that this compound can scavenge reactive oxygen species (ROS) effectively, thereby protecting cells from oxidative damage .
Key Findings
- Scavenging Activity : this compound has shown significant scavenging effects against DPPH and ABTS radicals, with IC50 values indicating its high efficacy compared to other antioxidants .
- Mechanism of Action : The compound's antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thus preventing cellular damage .
Immunomodulatory Effects
This compound has been studied for its potential to modulate immune responses. This property is particularly relevant in the context of inflammatory diseases and immune system disorders.
Case Studies
- Inflammation Reduction : A study involving macrophage-targeted nanoparticles containing this compound and dexamethasone demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-8) by approximately 65% and 55%, respectively, in an intestinal inflammation model .
- Immune System Regulation : this compound influences the expression of genes involved in apoptosis and cell proliferation, suggesting its role in fine-tuning immune responses .
Antitumoral Applications
The antitumoral properties of this compound have been extensively researched, with promising results indicating its potential as a therapeutic agent against various cancer types.
Research Insights
- Breast Cancer Studies : Extracts rich in this compound have been shown to induce apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic genes (CASP3, CASP8) while downregulating oncogenes (MKI67, SOX2) .
- Cell Line Efficacy : In vitro studies demonstrated that this compound extracts reduced cell viability across different breast cancer subtypes, highlighting its broad-spectrum antitumoral activity .
Industrial and Pharmaceutical Applications
Beyond its biological activities, this compound holds potential for various industrial applications, particularly in food preservation, cosmetics, and pharmaceuticals.
Potential Uses
- Food Industry : Due to its antioxidant properties, this compound can be utilized as a natural preservative to enhance the shelf life of food products by preventing oxidative spoilage .
- Cosmetic Products : The compound's ability to protect skin cells from oxidative damage positions it as a valuable ingredient in skincare formulations aimed at reducing signs of aging and promoting skin health .
- Pharmaceutical Formulations : this compound's therapeutic potential opens avenues for developing novel drug formulations targeting oxidative stress-related conditions and immune disorders .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Bacterioruberin is distinguished from other carotenoids by its structural complexity and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Key Carotenoids
Key Findings :
Structural Superiority: BR’s 13 conjugated double bonds and hydroxylated termini enable broader electron delocalization, making it 2–3× more effective at neutralizing radicals than β-carotene or astaxanthin . Unlike C₄₀ carotenoids (e.g., β-carotene), BR’s elongated C₅₀ chain enhances interactions with lipid bilayers, stabilizing archaeal membranes under extreme salinity .
Antioxidant Efficacy :
- In DPPH assays, BR from Haloferax alexandrinus showed an EC₅₀ of 6.50 µM , outperforming β-carotene (18 µM) and sarcinaxanthin (170.4 µg/mL) .
- BR’s ABTS radical scavenging activity (IC₅₀ = 39.66 µg/mL) is comparable to synthetic antioxidants like ascorbic acid but with higher thermal stability .
Therapeutic Potential: BR-rich extracts reduce oxidative stress in Caenorhabditis elegans and protect fish oil from lipid peroxidation .
Industrial Limitations: While BR’s antioxidant capacity exceeds commercial carotenoids, its production yield (0.5–2 mg/L) lags behind β-carotene (>100 mg/L) due to slow haloarchaeal growth . Stability in non-polar matrices (e.g., cosmetics) remains unverified, unlike astaxanthin, which is widely used in topical formulations .
Preparation Methods
Ionic Liquids and Surfactants
Aqueous solutions of non-ionic surfactants, particularly Tween® 20 (182.4 mM), enabled simultaneous extraction of this compound (0.37 mg/g wet biomass) and proteins (352 mg/g wet biomass) from Haloferax mediterranei. Ethanol precipitation effectively separated proteins, yielding this compound purities >90%.
Table 2: Solvent Efficiency in this compound Extraction
| Solvent | This compound Yield (mg/g) | Protein Yield (mg/g) | Purity (%) |
|---|---|---|---|
| Ethanol | 0.41 | 120 | 85 |
| Tween® 20 (182.4 mM) | 0.37 | 352 | 92 |
| Triton X-100 | 0.29 | 280 | 88 |
Purification and Characterization
Post-extraction purification involves chromatographic methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-APCI-MS) confirmed this compound’s molecular weight (868.7 g/mol) and structure. Fourier-transform infrared spectroscopy (FTIR) identified characteristic C=C (1,650 cm⁻¹) and OH (3,400 cm⁻¹) bonds .
Q & A
Basic Research Questions
Q. What methodologies are recommended for extracting Bacterioruberin from halophilic archaea while preserving structural integrity?
- Methodological Answer : Use polar solvents (e.g., methanol/acetone mixtures) to lyse haloarchaeal cells, followed by centrifugation to remove debris. Chromatographic techniques (e.g., HPLC with APCI-MS detection) are critical for isolating this compound isomers. Retention time analysis (9–20 min range) and ion fragmentation patterns can distinguish geometric isomers . Salt-adjusted extraction buffers (e.g., 20–25% NaCl) mimic native conditions, minimizing degradation .
Q. How can researchers quantify this compound in complex biological matrices?
- Methodological Answer : UV-Vis spectrophotometry at λ~490 nm provides rapid quantification, but cross-reactivity with other carotenoids requires validation via HPLC. For precise isomer-specific analysis, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is recommended, using calibration curves from purified this compound standards .
Q. What in vitro models are appropriate for initial assessment of this compound’s antioxidant activity?
- Methodological Answer : Use cell lines (e.g., A549 lung carcinoma) treated with oxidative stressors (H₂O₂, UV radiation). Measure ROS reduction via DCFDA fluorescence and apoptosis markers (e.g., caspase-3 activation). Dose-response curves (e.g., 10–100 µM this compound) should be normalized to controls lacking the compound .
Advanced Research Questions
Q. How can metabolic engineering of Corynebacterium glutamicum optimize this compound yields?
- Methodological Answer :
Gene Isolation : Identify crt biosynthetic genes (e.g., lycopene elongase, C50 cyclase) in haloarchaeal genomes via comparative genomics .
Heterologous Expression : Clone genes into C. glutamicum vectors (e.g., pEKEx3) under inducible promoters.
Fermentation Optimization : Use fed-batch bioreactors with salt-adjusted media (3–5% NaCl) and carbon/nitrogen ratio tuning. Monitor biomass and pigment production via OD₆₀₀ and HPLC .
Yield Enhancement : Employ CRISPR interference to downregulate competing pathways (e.g., squalene synthesis) .
Q. How can contradictory data on this compound’s antioxidant efficacy across studies be resolved?
- Methodological Answer :
- Standardized Assays : Adopt uniform ROS scavenging protocols (e.g., ABTS⁺ or DPPH assays) with matched pH and temperature conditions.
- Comparative Studies : Test this compound alongside synthetic carotenoids (e.g., β-carotene) under identical oxidative stress models (e.g., ionizing radiation in Halobacterium salinarium wild-type vs. pigment-deficient mutants) .
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., solvent polarity affecting compound stability) .
Q. What experimental designs elucidate this compound’s protective role against oxidative DNA damage?
- Methodological Answer :
- Model System : Expose Halobacterium salinarium wild-type and this compound-deficient mutants to γ-radiation or H₂O₂.
- Endpoint Metrics : Quantify DNA strand breaks via comet assays and 8-oxo-dG ELISA. Measure intracellular KCl concentrations (critical for oxidative stress resistance) via ion chromatography .
- Mechanistic Probes : Use ROS-sensitive fluorescent dyes (e.g., CellROX) to correlate this compound levels with oxidative burst attenuation .
Methodological Considerations for Data Interpretation
- Handling Isomer Complexity : APCI-MS in positive-ion mode with extracted ion chromatograms (EICs) can resolve this compound’s seven geometric isomers. Normalize peak areas to internal standards (e.g., retinyl acetate) .
- Statistical Validation : For dose-response studies, use non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. Report confidence intervals and ANOVA for inter-group comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
